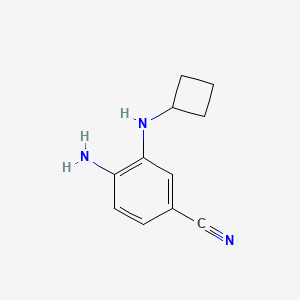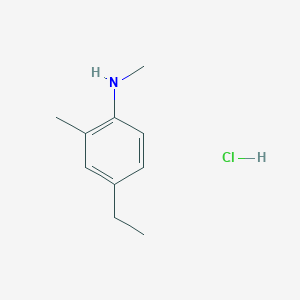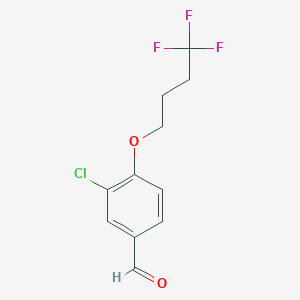
3-(5-Aminopentyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Aminopentyl)phenol is an organic compound characterized by a phenol group attached to a 5-aminopentyl chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-Aminopentyl)phenol beinhaltet typischerweise die nukleophile aromatische Substitution eines geeigneten Phenolderivats mit einer 5-Aminopentylgruppe. Ein häufiges Verfahren ist die Reaktion von 3-Bromphenol mit 5-Aminopentylamin unter basischen Bedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde typischerweise Schritte wie diese umfassen:
Herstellung von 3-Bromphenol: Dies kann durch Bromierung von Phenol erreicht werden.
Reaktion mit 5-Aminopentylamin: Durchgeführt in Gegenwart einer Base wie Natriumhydroxid, um die nukleophile Substitutionsreaktion zu erleichtern.
Reinigung: Das Produkt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(5-Aminopentyl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Aminogruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können an den ortho- und para-Positionen relativ zur Phenolgruppe stattfinden
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Wasserstoffgas in Gegenwart eines Metallkatalysators wie Palladium kann verwendet werden.
Substitution: Halogene (z. B. Chlor, Brom) und Nitriermittel (z. B. Salpetersäure) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und Hydrochinone.
Reduktion: Primäre Amine.
Substitution: Halogenierte oder nitrierte Phenole.
Wissenschaftliche Forschungsanwendungen
3-(5-Aminopentyl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und als Sonde zur Untersuchung von Enzymaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Industrie: Wird bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:
Phenolgruppe: Wirkt als Antioxidans, indem es freie Radikale abräumt und Metallionen chelatiert.
Aminogruppe: Nimmt an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen mit biologischen Molekülen teil.
Beteiligte Stoffwechselwege: Die Verbindung kann Zellsignalwege modulieren, einschließlich derer, die den Nuclear Factor-kappa B (NF-κB) und den Nuclear Erythroid Factor 2 (Nrf2) betreffen, die für die Regulation von oxidativem Stress und Entzündungen von entscheidender Bedeutung sind
Wirkmechanismus
The mechanism of action of 3-(5-Aminopentyl)phenol involves its interaction with various molecular targets:
Phenolic Group: Acts as an antioxidant by scavenging free radicals and chelating metal ions.
Amino Group: Participates in hydrogen bonding and electrostatic interactions with biological molecules.
Pathways Involved: The compound can modulate cell signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and nuclear erythroid factor 2 (Nrf2), which are crucial for regulating oxidative stress and inflammation
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Aminophenol: Ähnliche Struktur, aber ohne die 5-Aminopentylkette.
4-(5-Aminopentyl)phenol: Positionsisomer mit der Aminogruppe an der para-Position.
3-(4-Aminobutyl)phenol: Kürzere Alkylkette im Vergleich zu 3-(5-Aminopentyl)phenol
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Strukturmerkmale, die ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl der Phenol- als auch der 5-Aminopentylgruppe ermöglicht vielfältige Wechselwirkungen und Anwendungen, die mit einfacheren Phenolverbindungen nicht möglich sind.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-(5-aminopentyl)phenol |
InChI |
InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h4,6-7,9,13H,1-3,5,8,12H2 |
InChI-Schlüssel |
IHRBWJGBUGIVSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)

![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)



![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)

